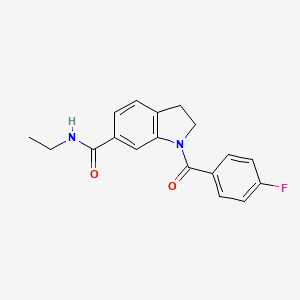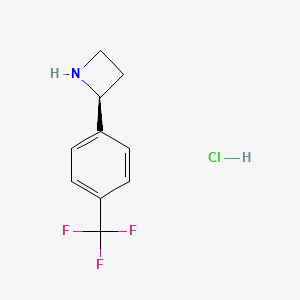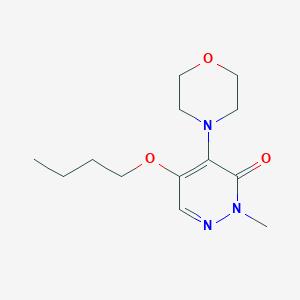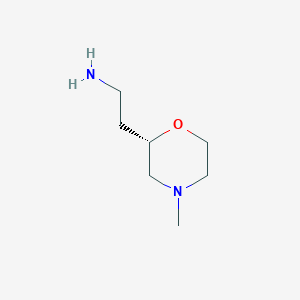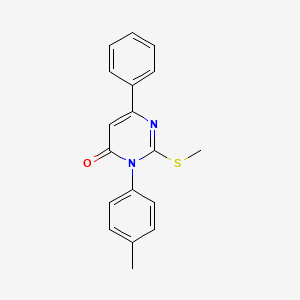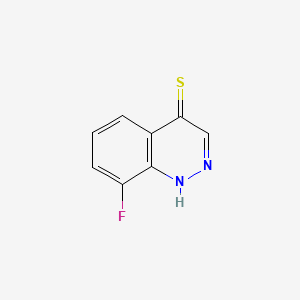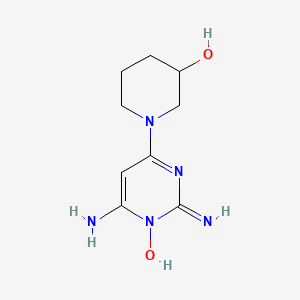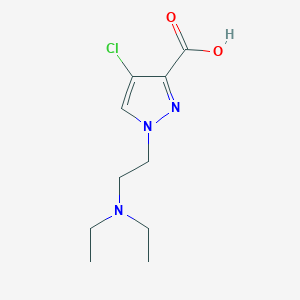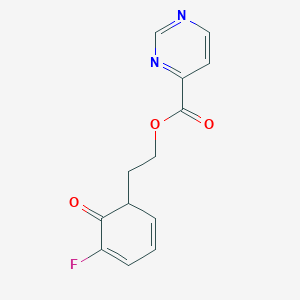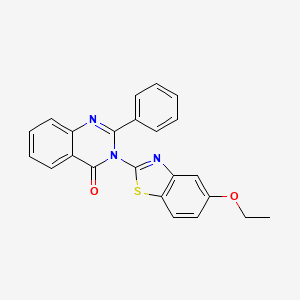
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is a quaternary ammonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a methacryloyloxy group, which imparts reactivity, and a pyridinium ion, which contributes to its ionic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide typically involves the quaternization of 4-methylpyridine with 2-(methacryloyloxy)ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methylpyridine in an aprotic solvent.
- Add 2-(methacryloyloxy)ethyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene or ethyl acetate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: Methacrylic acid and 4-methylpyridinium derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with ionic properties.
Biology: Investigated for its antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and hydrogels with enhanced mechanical and antibacterial properties
Mecanismo De Acción
The mechanism of action of 1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is primarily attributed to its quaternary ammonium structure. The positively charged pyridinium ion interacts with negatively charged microbial cell membranes, leading to disruption of membrane integrity and cell death. Additionally, the methacryloyloxy group allows for polymerization, forming networks that can encapsulate and immobilize microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride): Similar structure with a trimethylammonium group instead of a pyridinium ion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium iodide): Similar structure with a trimethylammonium group and iodide counterion.
Poly([2-(methacryloyloxy)ethyl]trimethylammonium bromide): Similar structure with a trimethylammonium group and bromide counterion.
Uniqueness
1-(2-(Methacryloyloxy)ethyl)-4-methylpyridin-1-ium iodide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and biological properties. The pyridinium ion enhances the compound’s antimicrobial activity and allows for specific interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16INO2 |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-1-ium-1-yl)ethyl 2-methylprop-2-enoate;iodide |
InChI |
InChI=1S/C12H16NO2.HI/c1-10(2)12(14)15-9-8-13-6-4-11(3)5-7-13;/h4-7H,1,8-9H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
IGZDHSUXYCFGJQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)CCOC(=O)C(=C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
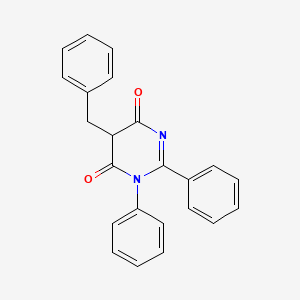

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)
